Psicofuranine

Vue d'ensemble

Description

La psicofuranine est un composé antibiotique décrit pour la première fois en 1959 par Schroeder et Hoeksema . Elle est produite par fermentation de Streptomyces hygroscopicus var. decoyicus . La this compound est connue pour ses propriétés antibactériennes et sa capacité à inhiber la xanthosine 5'-phosphate aminase, une enzyme essentielle à la synthèse des nucléotides de guanine .

Applications De Recherche Scientifique

Psicofuranine has several scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition, particularly xanthosine 5’-phosphate aminase.

Biology: Investigated for its antibacterial properties and its effects on bacterial growth.

Medicine: Studied for its potential antitumor activity and its effects on various types of cancer cells.

Industry: Used in the production of guanosine by resistant mutants of Bacillus subtilis.

Mécanisme D'action

Target of Action

Psicofuranine, also known as Angustmycin C, primarily targets the enzyme xanthosine 5’-phosphate (XMP) aminase . XMP aminase is an essential enzyme for guanine nucleotide synthesis and possesses catalytic activity with either glutamine or ammonia as a substrate .

Mode of Action

This compound acts as an inhibitor of XMP aminase . It binds to the enzyme and prevents it from catalyzing the conversion of XMP to guanosine monophosphate (GMP), a critical step in guanine nucleotide synthesis .

Biochemical Pathways

The inhibition of XMP aminase by this compound disrupts the guanine nucleotide synthesis pathway . This disruption leads to a deficiency in guanine, which is a crucial component of DNA and RNA. The deficiency can affect various cellular processes, including DNA replication and RNA transcription .

Pharmacokinetics

This compound is absorbed following oral and intramuscular administration . Most of the drug is excreted through the kidney, while biliary excretion is negligible In the form of this compound tetraacetate, it is absorbed in humans .

Result of Action

The inhibition of XMP aminase by this compound leads to a guanine deficiency in cells . This deficiency can have significant effects on cellular processes, including DNA replication and RNA transcription, potentially leading to cell death . This compound has demonstrated antibacterial activity in vivo and has shown potential for antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption and excretion of this compound can be affected by the physiological state of the organism, such as the function of the kidneys . Additionally, the efficacy of this compound can be influenced by the specific characteristics of the target cells, including their metabolic state and the presence of resistance mechanisms .

Analyse Biochimique

Biochemical Properties

Psicofuranine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This interaction plays a crucial role in the biosynthesis of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This suggests that this compound may exert its effects at the molecular level through enzyme interactions .

Méthodes De Préparation

La psicofuranine est produite industriellement par fermentation de Streptomyces hygroscopicus var. decoyicus . Les conditions de fermentation et la taxonomie de l'organisme producteur ont été rapportées par Vavra et al. en 1959 . Le composé peut également être synthétisé chimiquement, bien que les voies de synthèse spécifiques et les conditions de réaction ne soient pas largement documentées dans la littérature.

Analyse Des Réactions Chimiques

La psicofuranine subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquant la this compound ne sont pas non plus largement couvertes dans la littérature.

Substitution : La this compound peut subir des réactions de substitution, en particulier en ce qui concerne sa structure nucléosidique.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent divers agents oxydants et réducteurs, ainsi que des catalyseurs spécifiques pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications en recherche scientifique, notamment :

Biologie : Étudiée pour ses propriétés antibactériennes et ses effets sur la croissance bactérienne.

Médecine : Étudiée pour son activité antitumorale potentielle et ses effets sur divers types de cellules cancéreuses.

Industrie : Utilisée dans la production de guanosine par des mutants résistants de Bacillus subtilis.

Mécanisme d'action

La this compound exerce ses effets en inhibant la xanthosine 5'-phosphate aminase, une enzyme essentielle à la synthèse des nucléotides de guanine . Cette inhibition entraîne une carence en nucléotides de guanine, ce qui affecte divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activité catalytique de l'enzyme avec soit la glutamine, soit l'ammoniac comme substrat .

Comparaison Avec Des Composés Similaires

La psicofuranine est similaire à plusieurs autres antibiotiques nucléosidiques, notamment :

Angustmycine C : Ressemble étroitement à la this compound en termes de structure et de fonction.

Décoyinine : Partage un mécanisme d'action similaire en tant qu'inhibiteur de la biosynthèse de l'acide guanylique.

Tubercidine : Un autre antibiotique nucléosidique présentant une activité biologique similaire.

Toyocamycine : Structure et fonction similaires à celles de la this compound.

Sangivamycine : Un autre antibiotique nucléosidique présentant des propriétés comparables.

La this compound est unique en raison de sa liaison et de son inhibition spécifiques de la xanthosine 5'-phosphate aminase, ce qui la distingue des autres composés similaires .

Propriétés

IUPAC Name |

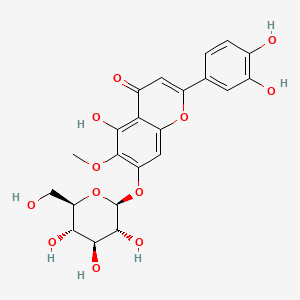

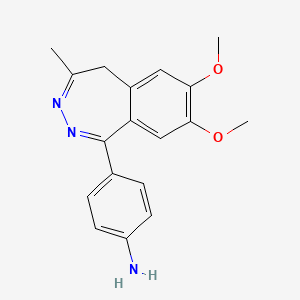

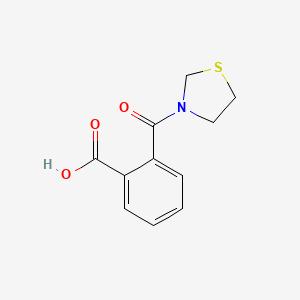

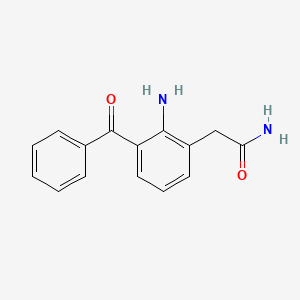

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172052 | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-54-0 | |

| Record name | 1′-C-(Hydroxymethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psicofuranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOFURANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Psicofuranine?

A1: this compound acts as an adenosine analogue and primarily inhibits the enzyme xanthosine-5'-phosphate aminase (XMP aminase). [, , , ] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. [, ]

Q2: What are the downstream effects of this compound's inhibition of XMP aminase?

A2: Inhibition of XMP aminase by this compound leads to:

- Depletion of GMP: This disrupts the balance of intracellular nucleotide pools, ultimately impacting DNA and RNA synthesis. [, , , ]

- Accumulation of XMP: This can lead to increased levels of xanthosine, which is excreted from the cell. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H15N5O6 and a molecular weight of 313.26 g/mol.

Q4: What is known about the stability of this compound?

A7: this compound undergoes acid-catalyzed hydrolysis, breaking down into adenine and the sugar psicose. [] This degradation can affect assay accuracy and might necessitate specific formulation strategies. []

Q5: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't detail specific formulation strategies, they highlight the need to consider this compound's acid lability. [] Future research could explore approaches like prodrugs or delivery systems to improve its stability and bioavailability.

Q6: What is the biological half-life of this compound in humans?

A9: The biological half-life of this compound in humans is approximately 140 minutes, as determined by serum level analysis after oral administration. []

Q7: Are there significant species differences in this compound's pharmacokinetics?

A10: Yes, while the biological half-life is similar between humans and dogs, significant differences exist in gastrointestinal absorption. [] This highlights the importance of considering species-specific variations in preclinical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)